Scientific Field: Medical Chemistry
Application Summary: 5-Chloro-1H-indole-2,3-dione has been used in the synthesis of 3-thiosemicarbazones to investigate their chemotherapeutic activities.
Methods of Application: The structures of the synthesized compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis.
Results: Preliminary screening results indicated that alkyl substituted compounds were more effective in mitosis phase when compared to the synthesis phase. Methyl substituted and allyl substituted compounds were found to be active against S. aureus and C.
Scientific Field: Organic Chemistry
Application Summary: Indoles, including 5-Chloro-1H-indole-2,3-dione, are significant heterocyclic systems in natural products and drugs.
Methods of Application: The application of indole derivatives involves the investigation of novel methods of synthesis.
Scientific Field: Chemical Engineering
Application Summary: 5-Chloro-1H-indole-2,3-dione has been used in the synthesis of a new cationic surfactant.
5-Chloroisatin is an organic compound characterized by the presence of a chloro group at the fifth position of the isatin structure. Its chemical formula is C_8H_6ClN_1O_2, and it has a molecular weight of 185.59 g/mol. The compound is notable for its bright yellow crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 5-Chloroisatin serves as a versatile building block in organic synthesis, particularly in the development of various biologically active compounds and materials.
5-Chloroisatin finds applications across various fields:
5-Chloroisatin exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Some key findings include:
Several methods have been developed for synthesizing 5-chloroisatin:
Interaction studies involving 5-chloroisatin have revealed insights into its mechanism of action:
Several compounds share structural similarities with 5-chloroisatin. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Isatin | Lacks chlorine at the fifth position | Serves as a parent compound for many derivatives |
6-Chloroisatin | Chlorine at the sixth position | Exhibits different biological activity profiles |
5-Bromoisatin | Bromine instead of chlorine | May have distinct reactivity patterns |
N-Methylisatin | Methyl group substitution | Alters solubility and reactivity |
5-Chloroisatin's unique chlorine substitution at the fifth position distinguishes it from these similar compounds, influencing its reactivity and biological properties.
Irritant